molecular formula C10H14N2O2 B6597960 N'-hydroxy-4-(propan-2-yloxy)benzene-1-carboximidamide CAS No. 90873-16-8

N'-hydroxy-4-(propan-2-yloxy)benzene-1-carboximidamide

Cat. No. B6597960
CAS RN: 90873-16-8
M. Wt: 194.23 g/mol
InChI Key: BSHLSFXGNXGTJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-hydroxy-4-(propan-2-yloxy)benzene-1-carboximidamide, also known as N-hydroxy-4-propan-2-yloxybenzamide, is an organic compound that has been used in a variety of scientific research applications. It is a versatile compound, with a wide range of uses in both biochemical and physiological studies.

Scientific Research Applications

N'-hydroxy-4-(propan-2-yloxy)benzene-1-carboximidamide(propan-2-yloxy)benzene-1-carboximidamide has been used in a variety of scientific research applications. It has been used as a substrate for various enzymes, such as cytochrome P450, and as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase. It has also been used as a model compound for studying the structure and function of enzymes, as well as for studying drug metabolism and drug-drug interactions.

Mechanism of Action

N'-hydroxy-4-(propan-2-yloxy)benzene-1-carboximidamide(propan-2-yloxy)benzene-1-carboximidamide acts as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase. It binds to the active site of the enzyme, blocking its catalytic activity. This prevents the enzyme from catalyzing the reaction and ultimately leads to the inhibition of the enzyme's activity.
Biochemical and Physiological Effects
N'-hydroxy-4-(propan-2-yloxy)benzene-1-carboximidamide(propan-2-yloxy)benzene-1-carboximidamide has been studied for its biochemical and physiological effects. It has been shown to have anti-inflammatory, antispasmodic, and analgesic effects. It has also been studied for its potential to inhibit the growth of certain types of cancer cells.

Advantages and Limitations for Lab Experiments

N'-hydroxy-4-(propan-2-yloxy)benzene-1-carboximidamide(propan-2-yloxy)benzene-1-carboximidamide has several advantages and limitations when used in lab experiments. One advantage is that it is a relatively simple compound to synthesize and is readily available. It is also a relatively stable compound, making it suitable for long-term storage. One limitation is that it is not very soluble in water, so it must be dissolved in an organic solvent in order to be used in experiments.

Future Directions

N'-hydroxy-4-(propan-2-yloxy)benzene-1-carboximidamide(propan-2-yloxy)benzene-1-carboximidamide has the potential to be used in a variety of future research applications. It could be used to study drug metabolism and drug-drug interactions. It could also be used to develop new drugs or to improve existing drugs. Additionally, it could be used to study the structure and function of enzymes, as well as to develop new enzyme inhibitors. Finally, it could be used to study the biochemical and physiological effects of other compounds, or to investigate the potential of other compounds to inhibit the growth of cancer cells.

Synthesis Methods

N'-hydroxy-4-(propan-2-yloxy)benzene-1-carboximidamide(propan-2-yloxy)benzene-1-carboximidamide is synthesized through a multi-step process. The first step is to prepare the starting material, which is a derivative of benzaldehyde. This is done by reacting benzaldehyde with 2-propanol in the presence of sodium hydroxide. The resulting product is then reacted with hydroxylamine hydrochloride in the presence of sodium hydroxide and a catalytic amount of sulfuric acid. This reaction results in the formation of the desired compound, N'-hydroxy-4-(propan-2-yloxy)benzene-1-carboximidamide(propan-2-yloxy)benzene-1-carboximidamide.

properties

IUPAC Name

N'-hydroxy-4-propan-2-yloxybenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-7(2)14-9-5-3-8(4-6-9)10(11)12-13/h3-7,13H,1-2H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSHLSFXGNXGTJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=CC=C(C=C1)/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-hydroxy-4-(propan-2-yloxy)benzene-1-carboximidamide

CAS RN

90873-16-8
Record name N'-hydroxy-4-(propan-2-yloxy)benzene-1-carboximidamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.